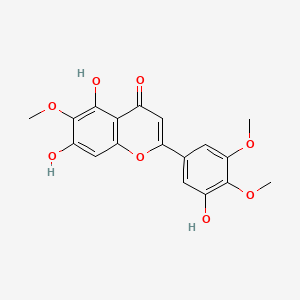

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

概要

説明

5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボン: は、ヨモギ属の植物(Artemisia frigida)から抽出されたメチル化フラボノイド化合物です 。フラボノイドは、抗酸化、抗炎症、抗がん作用など、さまざまな生物活性を示すことが知られている植物の二次代謝産物です。

作用機序

5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。この化合物は、活性酸素種 (ROS) を消去し、抗酸化酵素の発現をアップレギュレートすることで、抗酸化作用を発揮します。抗炎症作用は、核因子-κB (NF-κB) シグナル伝達経路の阻害を介し、炎症性メディエーターの産生を抑制します。その抗がん作用は、ミトコンドリア経路を介したアポトーシスの誘導と、細胞周期制御タンパク質の調節による細胞増殖の阻害に起因します。

生化学分析

Biochemical Properties

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as caspase-3, which is involved in the process of apoptosis . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone interacts with proteins involved in cell signaling pathways, such as NF-κB, thereby modulating inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to changes in their activity and function.

Cellular Effects

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone affects gene expression by modulating the activity of transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of caspase-3 by binding to its active site, thereby preventing the cleavage of its substrates and inducing apoptosis . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone modulates the activity of transcription factors like NF-κB by preventing their translocation to the nucleus, which in turn affects the expression of target genes . These interactions result in a cascade of molecular events that ultimately lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions . In in vitro studies, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone on cellular function have been shown to persist for several hours to days, depending on the concentration and exposure time . Long-term effects in in vivo studies have demonstrated sustained anti-inflammatory and anticancer activities, although the exact duration of these effects can vary based on the dosage and administration route .

Dosage Effects in Animal Models

The effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone in animal models vary with different dosages. At low to moderate doses, this compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . This compound can undergo phase I and phase II metabolic reactions, including hydroxylation, methylation, and conjugation with glucuronic acid. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall therapeutic potential.

準備方法

合成経路および反応条件

5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンの合成は、通常、前駆体フラボノイドのメチル化を伴います。このプロセスは、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を、炭酸カリウムなどの塩基の存在下で行うことができます。反応は、通常、アセトンまたはジメチルホルムアミド (DMF) などの有機溶媒中で、還流条件下で行われます。

工業生産方法

この化合物の工業生産には、ヨモギ属の植物 (Artemisia frigida) などの天然源からの抽出と、クロマトグラフィー法による精製が含まれる場合があります。あるいは、最適化されたメチル化反応を通じて大規模な合成を実現し、高い収率と純度を確保することができます。

化学反応の分析

反応の種類

酸化: 5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸化反応を起こす可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: この化合物は、求核置換反応に関与し、ヒドロキシル基が他の官能基に置換される場合があります。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過酸化水素。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。

主な生成物

酸化: キノンまたはその他の酸化誘導体の生成。

還元: 還元されたフラボノイド誘導体の生成。

置換: アルキル化またはアシル化されたフラボノイド誘導体の生成。

科学研究への応用

化学

化学において、5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンは、フラボノイドの反応性と性質を研究するためのモデル化合物として使用されます。これは、高速液体クロマトグラフィー (HPLC) などの分析法における基準物質として役立ちます。

生物学

生物学的に、この化合物は、フリーラジカルを消去し、細胞を酸化ストレスから保護する、顕著な抗酸化活性を示します。また、プロ炎症性サイトカインの産生を阻害することで、抗炎症作用を示します。

医学

医学において、5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンは、その潜在的な抗がん作用について調査されています。さまざまなin vitroおよびin vivoモデルにおいて、癌細胞のアポトーシスを誘導し、腫瘍の増殖を阻害することが示されています。

産業

産業的に、この化合物は、その健康増進作用のために、栄養補助食品や機能性食品の配合に使用されています。また、抗酸化作用と抗老化作用のために、化粧品への利用も検討されています。

科学的研究の応用

Chemistry

In chemistry, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is used as a model compound to study the reactivity and properties of flavonoids. It serves as a reference standard in analytical methods like high-performance liquid chromatography (HPLC).

Biology

Biologically, this compound exhibits significant antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Medicine

In medicine, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models.

Industry

Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant and anti-aging effects.

類似化合物との比較

類似化合物

ケルセチン: 抗酸化作用と抗炎症作用が類似したフラボノイドですが、5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンに存在するメトキシ基はありません。

ケンフェロール: 生物活性は類似していますが、ヒドロキシル基とメトキシ基の位置と数が異なる別のフラボノイドです。

ルテオリン: 強力な抗酸化作用を持つフラボノイドですが、5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンに見られるメトキシ基はありません。

独自性

5,7,3’-トリヒドロキシ-6,4’,5’-トリメトキシフラボンは、その特異的な水酸化とメトキシ化のパターンにより、その独特の化学反応性と生物活性に貢献します。メトキシ基の存在により親油性が向上し、他のフラボノイドと比較してバイオアベイラビリティと細胞への取り込みが向上する可能性があります。

特性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOOVZSTMWOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

A1: This flavone has been isolated from various plant sources, including:

- Artemisia species: Multiple studies report its presence in Artemisia kermanensis [], Artemisia argyi [], and Artemisia semiarida [].

- Crossostephium chinense: This plant species, found in Japan and Taiwan, contains this compound among its foliar flavonoids [].

- Lycopersicon esculentum (Tomato): Research indicates that tomato fruits contain this compound, with a concentration of 4.02±0.12 μg/mg in the methanol extract [].

Q2: What biological activities have been associated with this compound?

A2: While research is ongoing, this flavone has demonstrated promising activity in several areas:

- Anticancer activity: In vitro studies showed inhibitory effects against various cancer cell lines, including MCF-7, MDA-MB-231, CaSki, DU-145, and SW-480 []. Further investigation into its mechanism of action in specific cancers is warranted.

- Antioxidant activity: It exhibits strong antioxidant potential as demonstrated by its activity in DPPH, ABTS, CUPRAC, FRAP, TAC, and MCA assays []. This suggests a potential role in mitigating oxidative stress.

- Anti-leishmanial activity: While specific details are limited in the provided abstracts, one study highlights its potential as an anti-leishmanial agent [].

- Inhibition of Farnesyl Protein Transferase: This flavone, along with other isolated flavones, exhibited inhibitory activity against farnesyl protein transferase, suggesting potential anticancer effects [].

Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: While the provided abstracts don't delve into specific SAR studies for this compound, research on structurally similar flavones from Artemisia argyi suggests that modifications to the number and position of hydroxyl and methoxy groups can significantly influence their anticancer activity []. Further research focusing on SAR for this compound is crucial to optimize its therapeutic potential.

Q4: How is this compound characterized?

A4: The structural characterization of this compound relies on a combination of techniques:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Visible Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate its structure [, , , ].

- Chromatographic techniques: Thin Layer Chromatography (TLC) assists in isolation, while High-Performance Liquid Chromatography (HPLC) coupled with MS detection allows for identification and quantification in complex mixtures [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。